2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one 2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
Brand Name: Vulcanchem
CAS No.: 2097915-45-0
VCID: VC4539415
InChI: InChI=1S/C21H27N3O/c25-21-14-19-8-4-5-9-20(19)22-24(21)16-18-10-12-23(13-11-18)15-17-6-2-1-3-7-17/h1-3,6-7,14,18H,4-5,8-13,15-16H2
SMILES: C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4=CC=CC=C4
Molecular Formula: C21H27N3O
Molecular Weight: 337.467

2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

CAS No.: 2097915-45-0

Cat. No.: VC4539415

Molecular Formula: C21H27N3O

Molecular Weight: 337.467

* For research use only. Not for human or veterinary use.

2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one - 2097915-45-0

Specification

CAS No. 2097915-45-0
Molecular Formula C21H27N3O
Molecular Weight 337.467
IUPAC Name 2-[(1-benzylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Standard InChI InChI=1S/C21H27N3O/c25-21-14-19-8-4-5-9-20(19)22-24(21)16-18-10-12-23(13-11-18)15-17-6-2-1-3-7-17/h1-3,6-7,14,18H,4-5,8-13,15-16H2
Standard InChI Key IBYDQHSRJBKJMO-UHFFFAOYSA-N
SMILES C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4=CC=CC=C4

Introduction

The compound 2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that has garnered interest in pharmaceutical and chemical research due to its structural properties and potential biological activities. This article delves into the compound's chemical structure, synthesis, pharmacological potential, and related research findings.

Molecular Formula and Weight

  • Molecular Formula: C25H32ClNO3C_{25}H_{32}ClNO_3

  • Molecular Weight: 430.0 g/mol .

Structural Features

The compound consists of:

  • A benzylpiperidine moiety attached to a hexahydrocinnolinone framework.

  • Two methoxy groups on the aromatic ring, contributing to its electronic and steric properties.

  • A piperidine ring that enhances its potential for biological activity.

IUPAC Name

The IUPAC name of the compound is (2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one .

SMILES Notation

The SMILES representation is:

text
COC1=C(C=C2C(=C1)CC(C2=O)CCC3CCN(CC3)CC4=CC=CC=C4)OC.Cl

This notation provides a shorthand for the compound's structural configuration .

General Synthesis

The synthesis of 2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves:

  • Formation of the Piperidine Ring: Starting with benzylamine derivatives.

  • Coupling with Hexahydrocinnolinone Framework: Using alkylation or reductive amination methods.

  • Functionalization: Addition of methoxy groups via methylation reactions to enhance solubility and bioavailability.

Challenges in Synthesis

Key challenges include:

  • Maintaining stereochemical integrity during piperidine ring formation.

  • Avoiding side reactions during methoxy group addition.

Therapeutic Applications

Potential applications include:

  • Treatment of neurological diseases such as Parkinson's or Alzheimer's.

  • Use as a precursor for drug development targeting monoamine transporters.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC25H32ClNO3C_{25}H_{32}ClNO_3
Molecular Weight430.0 g/mol
IUPAC Name(2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CCC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
Pharmacological TargetsDopamine Transporter (DAT), Muscarinic Receptor M4
Therapeutic PotentialNeurological disorders (e.g., schizophrenia, Parkinson’s disease)

Biological Activity

Studies on structurally similar compounds reveal:

  • High affinity for dopamine and norepinephrine transporters .

  • Moderate antagonistic activity at muscarinic receptors .

Solubility and Bioavailability

Methoxy substitutions improve water solubility and bioavailability compared to unsubstituted analogs .

Toxicity and Safety

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator